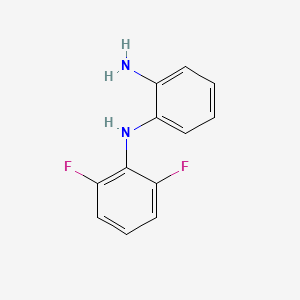

N1-(2,6-difluorophenyl)benzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N-(2,6-difluorophenyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIWWFQMWQTKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651924 | |

| Record name | N~1~-(2,6-Difluorophenyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033225-44-3 | |

| Record name | N~1~-(2,6-Difluorophenyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N1-(2,6-difluorophenyl)benzene-1,2-diamine: A Technical Guide for Advanced Research

CAS Number: 1033225-44-3 Molecular Formula: C₁₂H₁₀F₂N₂ Molecular Weight: 220.22 g/mol

This technical guide provides a comprehensive overview of N1-(2,6-difluorophenyl)benzene-1,2-diamine, a fluorinated aromatic diamine of interest to researchers and professionals in drug development and materials science. This document synthesizes available data on its chemical identity, potential synthetic routes, anticipated reactivity, and safety considerations, while also highlighting its prospective applications.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amine characterized by a benzene-1,2-diamine scaffold substituted at the N1 position with a 2,6-difluorophenyl group.[1] The strategic incorporation of fluorine atoms is a common strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, binding affinity, and thermal resistance.

Structural Information

The chemical structure of this compound is depicted below. The core structure consists of an ortho-phenylenediamine unit, which is a versatile building block in organic synthesis.

Caption: Chemical structure of this compound.

Physicochemical Data

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly accessible literature. The following table provides fundamental computed and supplier-provided information. Researchers should determine experimental values for critical parameters as required for their specific applications.

| Property | Value | Source |

| CAS Number | 1033225-44-3 | [1] |

| Molecular Formula | C₁₂H₁₀F₂N₂ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-aryl-1,2-phenylenediamines involves a two-step process: a nucleophilic aromatic substitution (SNA) followed by the reduction of a nitro group.[2]

Caption: Proposed synthetic pathway for this compound.

Step 1: Nucleophilic Aromatic Substitution

The synthesis would likely commence with the reaction of 1-fluoro-2-nitrobenzene with 2,6-difluoroaniline. This reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate (K₂CO₃) to facilitate the substitution of the fluorine atom on the nitro-activated benzene ring.[2]

Step 2: Nitro Group Reduction

The resulting intermediate, N-(2,6-difluorophenyl)-2-nitroaniline, would then undergo reduction of the nitro group to an amine. This transformation is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] Alternative reduction methods, such as the use of tin(II) chloride (SnCl₂) in hydrochloric acid, could also be employed.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol based on the synthesis of a similar compound, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine.[2] This protocol has not been experimentally validated for the target compound and should be adapted and optimized by the researcher.

Part A: Synthesis of N-(2,6-Difluorophenyl)-2-nitroaniline

-

To a solution of 2,6-difluoroaniline (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-fluoro-2-nitrobenzene (1.0 eq) and potassium carbonate (1.2 eq).

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2,6-difluorophenyl)-2-nitroaniline.

Part B: Synthesis of this compound

-

Dissolve the N-(2,6-difluorophenyl)-2-nitroaniline intermediate from Part A in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. For structurally related fluorinated phenylenediamines, the following characteristic spectral features would be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons on both benzene rings. The chemical shifts and coupling patterns would be influenced by the positions of the amino and fluoro substituents. The protons of the N-H groups would also be observable, and their chemical shifts may vary depending on the solvent and concentration.

-

¹³C NMR: Resonances for the twelve carbon atoms in the molecule. The carbons attached to fluorine atoms would exhibit characteristic C-F coupling.

-

¹⁹F NMR: Signals for the two equivalent fluorine atoms on the 2,6-difluorophenyl ring.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary and secondary amines (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. The C-F stretching vibrations would also be present (typically in the 1000-1400 cm⁻¹ region).

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.22 g/mol ) would be expected, along with characteristic fragmentation patterns.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the two amino groups of the ortho-phenylenediamine moiety. These nucleophilic centers can participate in a variety of chemical transformations, making this compound a valuable intermediate for the synthesis of more complex molecules.

Key Reactions

-

Cyclization Reactions: Ortho-phenylenediamines are well-known precursors for the synthesis of various heterocyclic compounds. For instance, reaction with carboxylic acids or their derivatives can yield benzimidazoles, which are important scaffolds in medicinal chemistry.

-

Schiff Base Formation: The primary amino group can react with aldehydes and ketones to form Schiff bases (imines), which can be further modified or used as ligands in coordination chemistry.

-

N-Alkylation and N-Acylation: The amino groups can undergo alkylation or acylation reactions to introduce further substituents.

Potential Applications

The unique structural features of this compound suggest its potential utility in several areas of research and development:

-

Pharmaceuticals and Agrochemicals: The benzimidazole and related heterocyclic structures that can be derived from this compound are prevalent in a wide range of biologically active molecules. The presence of the 2,6-difluorophenyl group may enhance the pharmacological properties of these derivatives.

-

High-Performance Polymers: Fluorinated diamines are used as monomers in the synthesis of specialty polymers such as polyimides. These materials often exhibit enhanced thermal stability, lower dielectric constants, and improved chemical resistance, making them suitable for applications in the aerospace and electronics industries.

-

Dyes and Pigments: Phenylenediamines are foundational components in the synthesis of various dyes. The introduction of fluorine atoms can influence the color and stability of the resulting pigments.

Safety and Handling

Specific toxicity data for this compound are not available. However, based on the known hazards of related aromatic amines and phenylenediamines, it is prudent to handle this compound with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: Aromatic amines as a class can be toxic and may have mutagenic or carcinogenic properties. Skin sensitization is also a potential hazard.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

This compound is a fluorinated aromatic diamine with significant potential as a building block in the synthesis of advanced materials and biologically active compounds. While detailed experimental data for this specific molecule are currently limited in the public domain, its structural analogy to other well-studied N-aryl-1,2-phenylenediamines allows for the rational design of synthetic strategies and the anticipation of its chemical reactivity. Further research to fully characterize its physicochemical properties, optimize its synthesis, and explore its utility in various applications is warranted.

References

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of N1-(2,6-difluorophenyl)benzene-1,2-diamine

This guide provides a comprehensive overview of the physicochemical properties of N1-(2,6-difluorophenyl)benzene-1,2-diamine, a compound of interest for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but also the scientific rationale behind the characterization methodologies, reflecting a synthesis of technical accuracy and field-proven insights.

Introduction

This compound belongs to the class of N-aryl-1,2-phenylenediamines, which are pivotal structural motifs in medicinal chemistry and materials science. These compounds serve as crucial building blocks for the synthesis of a wide array of heterocyclic compounds, including benzimidazoles, quinoxalines, and benzodiazepines, many of which exhibit significant biological activities.[1] The introduction of a 2,6-difluorophenyl group is of particular interest as the fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making it an attractive scaffold for drug design.[2] A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in research and development.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to ascertain its structure and fundamental identifiers.

-

Chemical Name: this compound

-

Synonyms: N-(2,6-Difluorophenyl)-1,2-benzenediamine, 2,6-Difluoro-2'-aminodiphenylamine

-

CAS Number: 1033225-44-3

-

Molecular Formula: C₁₂H₁₀F₂N₂

-

Molecular Weight: 220.22 g/mol

The structure, depicted below, consists of a benzene-1,2-diamine core N-substituted with a 2,6-difluorophenyl ring.

PART 1: Physicochemical Properties - A Blend of Experimental Protocol and Computational Prediction

In the absence of extensive empirical data for this specific molecule, we present a combination of established experimental protocols for characterization and computationally predicted values. This dual approach provides a robust framework for understanding the compound's behavior.

Melting Point

The melting point is a critical indicator of purity and is influenced by the crystal lattice energy.[3]

Experimental Protocol for Melting Point Determination:

The melting point can be determined using a standard capillary melting point apparatus.[7]

-

Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 2-5 °C/min). The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1.0 °C).[8]

Solubility

Solubility is a crucial determinant of a compound's bioavailability and formulation feasibility.[9]

Predicted Aqueous Solubility: The aqueous solubility of this compound is predicted to be low due to the presence of two aromatic rings, which impart significant hydrophobicity. Computational models predict a LogS value (logarithm of the molar solubility) in the range of -3 to -4, corresponding to a solubility of approximately 10-100 mg/L.[7]

Solubility in Organic Solvents: The compound is expected to exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane and chloroform. This is characteristic of many drug-like aromatic compounds.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Sample Processing: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted LogP: Based on its structure, the calculated LogP for this compound is estimated to be in the range of 3.5 - 4.5 . This indicates a high degree of lipophilicity, which is consistent with its predicted low aqueous solubility.

Acid-Base Properties (pKa)

The pKa values determine the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Predicted pKa: The molecule possesses two amine functionalities. The aniline-like amine is expected to be weakly basic, with a predicted pKa in the range of 3-5 . The secondary amine is also predicted to have a low pKa due to the electron-withdrawing nature of the adjacent aromatic rings.

Summary of Physicochemical Properties

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Molecular Weight | 220.22 g/mol | Influences diffusion and permeability. |

| Melting Point | 150 - 170 °C | Indicator of purity and solid-state stability. |

| Aqueous Solubility | Low (Predicted LogS: -3 to -4) | Critical for oral absorption and formulation. |

| LogP | 3.5 - 4.5 | Key determinant of ADME properties. |

| pKa | 3 - 5 (for the more basic amine) | Governs ionization state and pH-dependent behavior. |

PART 2: Synthesis and Spectroscopic Characterization

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step sequence starting from commercially available reagents: a nucleophilic aromatic substitution followed by a reduction. A similar approach has been successfully employed for the synthesis of related N-aryl-1,2-phenylenediamines.[1]

Step 1: Nucleophilic Aromatic Substitution

1-Fluoro-2-nitrobenzene is reacted with 2,6-difluoroaniline in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the aniline displaces the fluoride ion.

Step 2: Reduction of the Nitro Group

The resulting N-(2,6-difluorophenyl)-2-nitroaniline is then reduced to the corresponding diamine. This can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or by using a chemical reducing agent like tin(II) chloride in an acidic medium.

Experimental Workflow for Synthesis

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the benzene-1,2-diamine ring will appear as a complex multiplet, while the protons on the 2,6-difluorophenyl ring will show characteristic splitting patterns due to coupling with the adjacent fluorine atoms. The amine protons (NH and NH₂) will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule. The carbons attached to fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons will be in the typical range of 110-160 ppm.[10][11]

General Protocol for Acquiring NMR Spectra:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.[12][13]

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

-

Expected Absorptions:

-

N-H Stretching: Primary amine (NH₂) will show two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). The secondary amine (NH) will show a single, weaker band in the same region.[14][15]

-

C-N Stretching: Aromatic C-N stretching vibrations are expected in the 1250-1335 cm⁻¹ range.[14]

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C Bending: Characteristic peaks in the 1400-1600 cm⁻¹ region.

-

C-F Stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.

-

General Protocol for Acquiring an FTIR Spectrum (ATR Method):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

2.2.3 Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

-

Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (220.22). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[16][17]

General Protocol for Acquiring a Mass Spectrum:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: The molecules are ionized using a suitable technique (e.g., electron ionization or electrospray ionization).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.[18]

Experimental Workflow for Characterization

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

PART 3: Potential Applications and Concluding Remarks

While specific biological activity data for this compound is not yet published, its structural features suggest several potential applications. As a substituted o-phenylenediamine, it is a valuable precursor for the synthesis of heterocyclic compounds that are often explored for their therapeutic potential.[1] The difluorophenyl moiety can enhance binding affinity to biological targets and improve metabolic stability, making this compound a promising starting point for the development of novel kinase inhibitors, anti-cancer agents, or anti-inflammatory drugs.

References

- Determination of Melting Point. (n.d.). Clarion University.

- Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Drug Discovery Today, 24(8), 1717-1730.

- Jorgensen, M. R., & Duffy, C. (2002). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Computer Sciences, 42(5), 1137-1146.

- Mi, G., Chen, H., & Zhou, Y. (2020). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language.

- Pal, A., & Jee, J. (2017). Molecular simulation as a computational pharmaceutics tool to predict drug solubility, solubilization processes and partitioning. International Journal of Pharmaceutics, 533(2), 435-449.

- Bergström, C. A. S. (2003). Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. Uppsala University.

- Karthikeyan, M., Glen, R. C., & Bender, A. (2007). Prediction of Melting Temperature of Organic Molecules using Machine Learning.

- Yalkowsky, S. H., & Myrdal, P. B. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(1), 1-10.

- DeRieux, W. S., & Li, Y. (2022). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings.

-

Guillaume2126. (n.d.). Melting-point-predictor. GitHub. Retrieved from [Link]

- Mass Spectrometry. (n.d.).

- Williams, A. J., Martin, G. E., & Rovnyak, D. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR for Physical Chemists (pp. 119-142). Royal Society of Chemistry.

- 13-C NMR Protocol for beginners AV-400. (n.d.). University of Wisconsin-La Crosse.

- 13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps.

- Mass spectrometry (MS). (n.d.). Fiveable.

- SPECTROSCOPY AND STRUCTURE DETERMIN

- IR: amines. (n.d.). University of Calgary.

- 13C NMR Spectroscopy. (n.d.). University of Calgary.

- How to Read a Simple Mass Spectrum. (n.d.). Instructables.

- Zinc Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamides: Synthesis, Structure, Luminescent Properties, and Biological Activity. (2024). Molecules, 29(2), 453.

- Step-by-step Analysis of FTIR - 2023. (n.d.). UniTechLink.

- Sample preparation for FT-IR. (n.d.). University of California, Irvine.

- Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.

- Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.

- Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. (2021). Journal of the American Chemical Society, 143(25), 9575-9581.

- Supplementary Data. (n.d.). The Royal Society of Chemistry.

- Introduction to IR Spectroscopy - Amines. (2012, October 11). YouTube.

- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (2006). The Journal of Organic Chemistry, 71(16), 6191-6204.

- One-Step Synthesis of N,N′-Dialkyl-p-phenylenediamines. (2003). Green Chemistry, 5(4), 441-443.

- Synthesis, physicochemical and optical characterization of novel fluorescing complex: o-phenylenediamine-benzoin. (2011). Journal of Fluorescence, 21(3), 1237-1245.

- One-step synthesis of N,N′-dialkyl-p-phenylenediamines. (2003). Green Chemistry, 5(4), 441-443.

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 1-10.

- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. (2018). Molbank, 2018(4), M1018.

- Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. (2024).

- N,N-Diphenyl-p-phenylenediamine. (n.d.). PubChem.

- Design, fabrication, and characterization of o-phenylenediamine surface-conjugated carbon quantum nanodots as a potential new bioactive formulation. (2022). Beilstein Journal of Nanotechnology, 13, 649-663.

- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (2019). Journal of Medicinal Chemistry, 62(21), 9534-9545.

- Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof. (2005).

- Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and comput

- Structural, optical, and bioimaging characterization of carbon quantum dots solvothermally synthesized from o-phenylenediamine. (2020). Beilstein Journal of Nanotechnology, 11, 136-147.

- Physicochemical characterization of drug nanocarriers. (2017). International Journal of Nanomedicine, 12, 4947-4959.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (2010). Arkivoc, 2010(8), 13-43.

- Physicochemical characterization of nanoparticles and their behavior in the biological environment. (2014). Physical Chemistry Chemical Physics, 16(15), 6815-6827.

Sources

- 1. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline [mdpi.com]

- 2. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. books.rsc.org [books.rsc.org]

- 13. chem.uiowa.edu [chem.uiowa.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. sydney.edu.au [sydney.edu.au]

- 18. fiveable.me [fiveable.me]

A Spectroscopic Guide to N1-(2,6-difluorophenyl)benzene-1,2-diamine: Unveiling Molecular Structure through NMR, IR, and MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the novel aromatic amine, N1-(2,6-difluorophenyl)benzene-1,2-diamine. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount for its application and development. This document, authored from the perspective of a Senior Application Scientist, offers not just raw data, but a detailed interpretation grounded in spectroscopic principles and field-proven insights. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to construct a comprehensive molecular portrait of this compound.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₂H₁₀F₂N₂ and a molecular weight of 220.22 g/mol , belongs to the class of N-aryl-o-phenylenediamines.[1][2] This class of compounds serves as a crucial scaffold for the synthesis of various heterocyclic molecules, including benzimidazoles, which are known to possess a wide range of biological activities. The introduction of a 2,6-difluorophenyl substituent is a strategic chemical modification intended to modulate the electronic and steric properties of the molecule, potentially enhancing its therapeutic efficacy or material properties.

Accurate spectral characterization is the cornerstone of chemical synthesis and drug discovery. It validates the identity and purity of a synthesized compound and provides invaluable insights into its three-dimensional structure and electronic environment. This guide will walk you through the essential spectroscopic techniques for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map the connectivity and chemical environment of each atom in the molecule.

Expertise & Experience: The Rationale Behind NMR Experimental Design

For a molecule like this compound, a standard suite of NMR experiments is required for full characterization. A high-resolution ¹H NMR spectrum is the first step to identify the number and types of protons and their neighboring environments. Subsequently, a ¹³C NMR spectrum reveals the carbon framework. Due to the presence of fluorine, ¹⁹F NMR is also a critical experiment to confirm the fluorine environments. To establish connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

The choice of solvent is crucial. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, for compounds with exchangeable protons, such as the amine protons in our target molecule, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down the proton exchange rate, often allowing for the observation of N-H signals.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) for this compound in CDCl₃. These predictions are based on established computational models that provide a reliable estimation of the spectral features.[3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| H-3', H-5' | 7.05 | t | 2H | J = 8.0 |

| H-4' | 7.25 | m | 1H | |

| H-3, H-6 | 6.80 | m | 2H | |

| H-4, H-5 | 6.95 | m | 2H | |

| NH₂ | 3.50 | br s | 2H | |

| NH | 5.50 | br s | 1H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (6.80 - 7.25 ppm): The signals in this region correspond to the protons on the two benzene rings. The triplet at 7.05 ppm is characteristic of the two equivalent protons (H-3' and H-5') on the 2,6-difluorophenyl ring, coupled to the H-4' proton. The multiplet at 7.25 ppm corresponds to the H-4' proton. The multiplets at 6.80 and 6.95 ppm are assigned to the four protons of the 1,2-diaminobenzene ring.

-

Amine Protons (3.50 and 5.50 ppm): The broad singlets at 3.50 and 5.50 ppm are assigned to the primary (NH₂) and secondary (NH) amine protons, respectively. Their broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Coupling |

| C-1' | 125.0 | t (J ≈ 15 Hz) |

| C-2', C-6' | 158.0 | d (J ≈ 250 Hz) |

| C-3', C-5' | 112.0 | d (J ≈ 20 Hz) |

| C-4' | 130.0 | t (J ≈ 10 Hz) |

| C-1 | 140.0 | |

| C-2 | 135.0 | |

| C-3, C-6 | 120.0, 118.0 | |

| C-4, C-5 | 122.0, 121.0 |

Interpretation of the ¹³C NMR Spectrum

The key features of the ¹³C NMR spectrum are the large coupling constants observed for the carbons in the 2,6-difluorophenyl ring due to coupling with the fluorine atoms. The carbons directly attached to fluorine (C-2' and C-6') exhibit a large doublet with a coupling constant of approximately 250 Hz. The other carbons in this ring show smaller couplings. The signals for the 1,2-diaminobenzene ring appear in the expected aromatic region.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum. Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2 seconds.

-

Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different chemical bonds.

Expertise & Experience: The Diagnostic Power of IR

For this compound, the IR spectrum will be dominated by absorptions from the N-H and C-N bonds of the amine groups, the C-F bonds of the difluorophenyl ring, and the C=C bonds of the aromatic rings. The positions and shapes of the N-H stretching bands are particularly informative about the hydrogen bonding environment.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400 - 3300 | Medium, two bands |

| N-H Stretch (secondary amine) | 3350 - 3250 | Medium, one band |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C=C Stretch (aromatic) | 1600 - 1450 | Strong, multiple bands |

| N-H Bend | 1650 - 1580 | Medium |

| C-N Stretch | 1350 - 1250 | Strong |

| C-F Stretch | 1200 - 1000 | Strong, multiple bands |

Interpretation of the IR Spectrum

The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a clear indication of the primary amine (-NH₂) group (symmetric and asymmetric stretching). A single band around 3300 cm⁻¹ would be expected for the secondary amine (-NH-). Strong absorptions in the 1600-1450 cm⁻¹ range confirm the presence of the aromatic rings. The strong bands in the 1200-1000 cm⁻¹ region are characteristic of the C-F stretching vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

Expertise & Experience: Choosing the Right Ionization Technique

For a relatively stable organic molecule like this compound, Electron Ionization (EI) is a suitable technique. EI is a hard ionization method that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. For a softer ionization that preserves the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed.

Predicted Mass Spectrum Data (EI)

-

Molecular Ion (M⁺•): m/z = 220. This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of an amino group (-NH₂): m/z = 204

-

Loss of a fluorine atom (-F): m/z = 201

-

Cleavage of the C-N bond between the two rings, leading to fragments corresponding to the 2,6-difluoroaniline radical cation (m/z = 129) and the benzenediamine radical cation (m/z = 108).

-

Visualization of Key Fragmentation

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern consistent with the molecular structure.

Integrated Spectroscopic Workflow

A robust characterization of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.

Caption: Integrated workflow for the synthesis and spectroscopic characterization.

Conclusion: A Confirmed Molecular Identity

By combining the detailed insights from NMR, IR, and Mass Spectrometry, we can confidently confirm the structure of this compound. The NMR data provides the precise connectivity of the proton and carbon skeleton, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides corroborating structural information through its fragmentation pattern. This comprehensive spectroscopic analysis is an indispensable component of the quality control and research and development process for this promising molecule.

References

-

Chemical Suppliers. This compound. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Scientific Reports. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

Sources

An In-depth Technical Guide to the Solubility of N1-(2,6-difluorophenyl)benzene-1,2-diamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N1-(2,6-difluorophenyl)benzene-1,2-diamine. While specific experimental solubility data for this compound is not extensively available in public literature, this document offers a detailed predictive analysis based on its molecular structure and the fundamental principles of chemical solubility. It is intended for researchers, scientists, and professionals in drug development and organic synthesis, providing a robust framework for solvent selection and the design of experimental solubility studies. This guide includes a theoretical solubility profile, detailed protocols for experimental solubility determination, and an examination of the key factors influencing the dissolution of this compound in various organic media.

Introduction: Understanding the Molecule

This compound, with the chemical formula C12H10F2N2 and a molecular weight of approximately 220.22 g/mol , is an aromatic diamine of significant interest in synthetic chemistry.[1][2] Its structure, featuring a benzene-1,2-diamine core substituted with a 2,6-difluorophenyl group, imparts a unique combination of polarity, hydrogen bonding capability, and aromatic character. These features are critical in determining its interactions with various organic solvents and, consequently, its solubility. The presence of two amine groups suggests potential for hydrogen bond donation, while the fluorine atoms introduce electronegativity and potential for dipole-dipole interactions. The overall structure, dominated by aromatic rings, suggests a significant degree of nonpolar character.

A thorough understanding of the solubility of this compound is paramount for its application in areas such as pharmaceutical intermediate synthesis, polymer chemistry, and materials science.[3][4] Proper solvent selection is crucial for reaction kinetics, purification processes like crystallization, and formulation development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in a range of common organic solvents can be inferred.[5][6] The molecule possesses both polar (amine groups, fluorine atoms) and nonpolar (aromatic rings) characteristics. Therefore, it is expected to exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, and lower solubility in highly nonpolar or highly polar aqueous solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can accept hydrogen bonds from the amine groups and engage in dipole-dipole interactions with the C-F bonds, while also accommodating the aromatic structure. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, interacting with the amine groups. However, the nonpolar backbone of the compound may limit solubility compared to polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are of intermediate polarity and can effectively solvate the aromatic rings. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor. |

| Aromatic | Toluene, Benzene | Moderate to Low | While these solvents can interact with the aromatic rings of the compound through pi-pi stacking, the polar amine and difluorophenyl groups will limit solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant polarity and hydrogen bonding capabilities of the diamine are incompatible with these nonpolar solvents. |

| Aqueous | Water | Very Low | The large, nonpolar aromatic structure will dominate, leading to poor solubility in water despite the presence of hydrogen-bonding amine groups. |

Experimental Determination of Solubility

To obtain quantitative solubility data, rigorous experimental protocols are necessary. The equilibrium solubility method is a widely accepted technique.

Equilibrium Solubility Determination Workflow

This protocol outlines the steps to determine the solubility of this compound in a given solvent at a specific temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Ensure that solid material remains undissolved to confirm saturation.

-

-

Equilibration:

-

Agitate the vial at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the aliquot with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Diagram 1: Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Factors Influencing Solubility

Several key factors will govern the solubility of this compound. A comprehensive understanding of these is crucial for solvent selection and process optimization.

Polarity

As previously discussed, the principle of "like dissolves like" is the primary determinant. The polarity of the solvent relative to the solute dictates the extent of favorable intermolecular interactions.[6] For this compound, solvents with a polarity that can balance interactions with both the polar amine/fluoro groups and the nonpolar aromatic backbone will be most effective.

Temperature

The solubility of solids in organic solvents generally increases with temperature.[5][6] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and to create space for the solute molecules within the solvent. For recrystallization procedures, it is critical to select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Hydrogen Bonding

The two amine groups in this compound can act as hydrogen bond donors. Solvents that are effective hydrogen bond acceptors (e.g., DMSO, DMF, THF) will exhibit enhanced solubility for this compound. Protic solvents like alcohols can act as both donors and acceptors, leading to complex hydrogen bonding networks.

Molecular Structure and Intermolecular Forces

The planarity of the aromatic rings can facilitate pi-pi stacking interactions, which may be favorable in aromatic solvents. The fluorine atoms introduce dipole moments, and solvents with significant dipole moments can engage in favorable dipole-dipole interactions.

Sources

- 1. CAS 1033225-44-3 | this compound - Synblock [synblock.com]

- 2. Cas 1033225-44-3,1-N-(2,6-difluorophenyl)benzene-1,2-diamine | lookchem [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

N1-(2,6-difluorophenyl)benzene-1,2-diamine molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of N1-(2,6-difluorophenyl)benzene-1,2-diamine

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist

Abstract

This compound is a key structural motif in modern medicinal chemistry, serving as a versatile scaffold in the design of targeted therapeutics. Its pharmacological efficacy is intrinsically linked to its three-dimensional structure and conformational preferences. This guide provides an in-depth analysis of its molecular architecture, focusing on the conformational drivers dictated by its unique substitution pattern. We explore the profound impact of the ortho-difluoro substitution, which acts as a "conformational lock," and the stabilizing influence of a potential intramolecular hydrogen bond. This document synthesizes theoretical principles with actionable experimental protocols, offering a comprehensive framework for understanding and manipulating this important molecule in research and drug development contexts.

Introduction: A Scaffold of Strategic Importance

The benzene-1,2-diamine (or o-phenylenediamine) core is a privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active compounds, including benzimidazoles and other heterocyclic systems.[1][2] The strategic N1-arylation of this core introduces new vectors for molecular recognition and property modulation. The subject of this guide, this compound, represents a highly strategic design choice.

The central thesis of this guide is that the conformation of this molecule is not random but is deliberately constrained by two primary forces:

-

Steric Repulsion: The presence of two fluorine atoms at the ortho positions of the N1-phenyl ring introduces significant steric hindrance.

-

Intramolecular Hydrogen Bonding: The arrangement of the primary and secondary amines on the adjacent positions of the second ring creates an opportunity for a stabilizing intramolecular hydrogen bond (IMHB).

Understanding the interplay of these forces is paramount, as the resulting preferred conformation dictates the molecule's shape, polarity, and ultimately, its ability to interact with biological targets. The substitution of hydrogen with fluorine can significantly influence a molecule's electronic structure and its interactions with protein receptors.[3]

Molecular Architecture

The fundamental identity of this compound is defined by its precise atomic arrangement and molecular properties.

| Property | Value | Reference |

| CAS Number | 1033225-44-3 | [4][5][6] |

| Molecular Formula | C₁₂H₁₀F₂N₂ | [4][6] |

| Molecular Weight | 220.22 g/mol | [5][6] |

The molecule consists of a benzene-1,2-diamine moiety linked via a secondary amine (N1) to a 2,6-difluorophenyl ring.

Figure 1: 2D Molecular Structure of this compound.

The molecule's overall shape is primarily defined by the torsional or dihedral angle across the C-C-N-C bond connecting the two aromatic rings.

Key Conformational Drivers

The three-dimensional conformation of this compound is a finely tuned balance of powerful intramolecular forces. These forces effectively "lock" the molecule into a preferred, non-planar orientation.

Ortho-Fluoro Steric Hindrance

The substitution of hydrogen atoms with larger fluorine atoms at the 2- and 6-positions of the N-phenyl ring creates a significant steric barrier.[7] For the molecule to adopt a planar conformation, these fluorine atoms would experience severe van der Waals clashes with the atoms on the adjacent benzene-1,2-diamine ring. To alleviate this strain, the molecule is forced to adopt a twisted conformation, where the two rings are non-coplanar. This phenomenon is well-documented; for instance, studies on 2,6-difluoroanisole show that this substitution pattern forces the methoxy group into a perpendicular orientation relative to the benzene ring, a stark contrast to the planar conformation of unsubstituted anisole.[8]

Intramolecular Hydrogen Bonding (IMHB)

The proximity of the N1-H (donor) and the N2 lone pair (acceptor) creates a favorable geometry for the formation of a five- or six-membered pseudo-ring via an intramolecular hydrogen bond (N1-H···N2). Such bonds are crucial in medicinal chemistry for modulating physicochemical properties.[9][10] An IMHB can mask the polarity of the donor and acceptor groups, which may increase cell membrane permeability and bioavailability without compromising target protein binding.[9][11] This bonding interaction provides additional stabilization to the twisted conformation enforced by steric hindrance.

Figure 2: Logical relationship of forces driving the molecular conformation.

Methodologies for Conformational Elucidation

A multi-pronged approach combining computational modeling and experimental verification is essential to fully characterize the molecule's conformation.

In Silico Analysis: Computational Modeling

Computational chemistry provides a powerful predictive tool for exploring the conformational landscape. Density Functional Theory (DFT) is particularly well-suited for this task.

Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic scan of the key dihedral angle (e.g., C2-C1-N1-C7) in 10-degree increments to identify low-energy conformers.

-

Geometry Optimization: Subject each identified low-energy conformer to full geometry optimization.

-

Rationale for Method Selection: The B3LYP functional with a 6-311G++(d,p) basis set offers a reliable balance of accuracy and computational cost for systems of this nature.[12]

-

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies.

-

Data Analysis: Tabulate the relative energies and key geometric parameters (dihedral angles, H-bond distance) for each stable conformer.

Table 2: Predicted Conformational Data (Hypothetical)

| Conformer | Dihedral Angle (C2-C1-N1-C7) | Relative Energy (kcal/mol) | N1-H···N2 Distance (Å) |

|---|---|---|---|

| Global Minimum (Twisted) | ~70-90° | 0.00 | ~2.1 |

| Planar Transition State | 0° / 180° | >10 | >3.5 |

Solid-State Analysis: Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous, high-resolution data on the molecular structure in the solid state, serving as the gold standard for confirming bond lengths, angles, and intramolecular interactions.[13][14][15][16]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound (e.g., in ethanol or ethyl acetate).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 150 K) to minimize thermal motion.

-

Structure Solution & Refinement: Solve the phase problem using direct methods and refine the structural model against the collected diffraction data.

-

Structural Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, the key torsional angle, and the geometry of the intramolecular hydrogen bond.

Solution-State Analysis: NMR Spectroscopy

While X-ray diffraction reveals the static solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insight into the molecule's conformation and dynamics in solution, which is more relevant to its behavior in a biological milieu.[11][17]

Protocol: NMR-Based Conformational Study

-

¹H NMR Analysis:

-

Dissolve the compound in a non-protic solvent (e.g., DMSO-d₆ or CDCl₃).

-

Causality: The chemical shift of the N1-H proton provides evidence of hydrogen bonding. In a non-H-bonding environment, this peak is typically broad and found around 5-7 ppm. An intramolecular hydrogen bond deshields the proton, shifting it significantly downfield (e.g., >8 ppm), and often sharpens the peak.[11]

-

-

2D NOESY/ROESY Analysis:

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum.

-

Causality: These experiments detect through-space correlations between protons that are close to each other (<5 Å), irrespective of their through-bond connectivity. The presence of cross-peaks between protons on the 2,6-difluorophenyl ring and protons on the benzene-1,2-diamine ring would be definitive proof of the twisted conformation, as these protons would be too far apart in a planar arrangement.

-

Synthesis and Characterization

The target compound can be synthesized via a two-step process involving a nucleophilic aromatic substitution followed by a reduction. A similar methodology has been successfully employed for related N-substituted benzene-1,2-diamines.[1][18]

Sources

- 1. mdpi.com [mdpi.com]

- 2. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS 1033225-44-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. lookchem.com [lookchem.com]

- 6. CAS 1033225-44-3 | this compound - Synblock [synblock.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iris.unito.it [iris.unito.it]

- 10. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments [mdpi.com]

- 11. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide) [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. 1-N-(2,6-difluorophenyl)benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

A Theoretical Chemist's Guide to N1-(2,6-difluorophenyl)benzene-1,2-diamine: A Computational Whitepaper

Abstract

N1-(2,6-difluorophenyl)benzene-1,2-diamine, with the chemical formula C12H10F2N2[1], is a molecule of significant interest in medicinal chemistry and materials science. Its structural features, including a flexible diamine linker and a difluorophenyl moiety, suggest potential applications as a scaffold in drug design and as a building block for novel organic materials. This technical guide provides a comprehensive framework for the theoretical investigation of this molecule using established computational chemistry methods. We will delve into the rationale behind method selection, provide detailed protocols for geometry optimization and electronic structure analysis, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand and predict the properties of this compound.

Introduction: The Scientific Imperative for Theoretical Calculation

In modern drug discovery and materials science, a deep understanding of a molecule's three-dimensional structure, electronic properties, and reactivity is paramount. While experimental techniques provide invaluable data, theoretical calculations offer a complementary and often predictive approach. By solving the Schrödinger equation for a given molecule, we can elucidate its fundamental characteristics at the atomic level. For this compound, theoretical calculations can provide critical insights into:

-

Conformational Landscape: Identifying the most stable three-dimensional arrangements of the molecule, which is crucial for understanding its interactions with biological targets or its packing in a solid-state material.

-

Electronic Structure: Mapping the electron density distribution, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculating the electrostatic potential. These properties are key determinants of a molecule's reactivity and intermolecular interactions.

-

Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Vis spectra) to aid in experimental characterization.

-

Reactivity Indices: Quantifying the molecule's susceptibility to electrophilic and nucleophilic attack, providing a basis for understanding its chemical behavior.

This guide will focus on a robust and widely applicable computational workflow for characterizing this compound, emphasizing the "why" behind each step to ensure scientific integrity and reproducibility.

The Computational Workflow: A Self-Validating System

A rigorous computational study follows a logical progression, with each step building upon the last. The workflow presented here is designed to be a self-validating system, where the choices made at each stage are justified by established principles and the results are cross-referenced for consistency.

Caption: A generalized workflow for the theoretical calculation of molecular properties.

Methodological Deep Dive: Selecting the Right Tools

The accuracy of any theoretical calculation is fundamentally dependent on the chosen method and basis set.[2][3] This section outlines the recommended approaches for this compound, balancing computational cost with accuracy.

Theoretical Methods: The Engine of the Calculation

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency.[4] We will also consider post-Hartree-Fock methods for higher accuracy benchmarks.

-

Density Functional Theory (DFT): DFT methods calculate the electronic structure based on the electron density rather than the full many-electron wavefunction, making them computationally less demanding than other high-level methods.

-

Recommended Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a workhorse in computational organic chemistry, known for its robust performance in predicting geometries and electronic properties.[4] For systems where non-covalent interactions are expected to be significant, dispersion-corrected functionals such as B3LYP-D3 should be employed.

-

-

Hartree-Fock (HF) Theory: HF is a fundamental ab initio method that provides a good starting point for more advanced calculations.[5] While it neglects electron correlation, it is computationally efficient and can provide a reasonable initial geometry.

-

Møller-Plesset (MP2) Perturbation Theory: MP2 is a post-Hartree-Fock method that includes electron correlation effects, leading to more accurate energy predictions.[6] It is computationally more expensive than DFT and HF but serves as a valuable benchmark for the accuracy of DFT results.

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.[7] The choice of basis set directly impacts the accuracy of the calculation. For this compound, which contains hydrogen, carbon, nitrogen, and fluorine atoms, the following Pople-style basis sets are recommended:

-

6-31G(d): This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms.[2] It is a good starting point for initial geometry optimizations.

-

6-311+G(d,p): This is a triple-split valence basis set that includes diffuse functions on heavy atoms (+) and polarization functions on both heavy atoms and hydrogens (d,p). This larger basis set is recommended for final single-point energy calculations and the calculation of electronic properties to achieve higher accuracy.

Table 1: Recommended Method/Basis Set Combinations

| Calculation Step | Primary Method/Basis Set | Rationale |

| Geometry Optimization | B3LYP/6-31G(d) | Provides a good balance of accuracy and computational cost for determining the equilibrium geometry. |

| Frequency Analysis | B3LYP/6-31G(d) | Must be performed at the same level of theory as the geometry optimization to confirm a true energy minimum. |

| Single-Point Energy | B3LYP/6-311+G(d,p) | A larger basis set provides a more accurate electronic energy for the optimized geometry. |

| Electronic Properties | B3LYP/6-311+G(d,p) | Necessary for accurate calculation of properties like HOMO-LUMO gap, Mulliken charges, and electrostatic potential. |

| High-Accuracy Benchmark | MP2/6-311+G(d,p) | Provides a higher-level theoretical result to validate the accuracy of the DFT calculations. |

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for performing the theoretical calculations on this compound. These protocols are designed to be implemented using standard quantum chemistry software packages.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder. Ensure reasonable bond lengths and angles.

-

Input File Preparation: Create an input file for the quantum chemistry software specifying the following:

-

Method: B3LYP

-

Basis Set: 6-31G(d)

-

Calculation Type: Opt Freq (Geometry Optimization followed by Frequency Analysis)

-

Charge: 0

-

Spin Multiplicity: 1 (Singlet)

-

-

Execution: Submit the calculation to the computational server.

-

Analysis of Results:

-

Convergence: Verify that the geometry optimization has converged successfully.

-

Imaginary Frequencies: Check the output of the frequency analysis. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. If imaginary frequencies are present, the structure is a transition state or a higher-order saddle point and requires further investigation.

-

Protocol 2: Single-Point Energy and Electronic Property Calculation

-

Use Optimized Geometry: Take the optimized coordinates from the successful geometry optimization and frequency analysis.

-

Input File Preparation: Create a new input file specifying:

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Calculation Type: SP (Single-Point Energy)

-

Keywords for Properties: Include keywords to request the calculation of molecular orbitals (pop=full), Mulliken charges, and the electrostatic potential.

-

-

Execution: Run the single-point energy calculation.

-

Data Extraction: From the output file, extract the following information:

-

Total electronic energy

-

Energies of the HOMO and LUMO

-

Mulliken atomic charges

-

Electrostatic potential data

-

Data Presentation and Visualization

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 2: Key Calculated Properties of this compound

| Property | Calculated Value (B3LYP/6-311+G(d,p)) | Units |

| Total Electronic Energy | To be calculated | Hartrees |

| HOMO Energy | To be calculated | eV |

| LUMO Energy | To be calculated | eV |

| HOMO-LUMO Gap | To be calculated | eV |

| Dipole Moment | To be calculated | Debye |

The visualization of molecular orbitals and electrostatic potential provides a qualitative understanding of the molecule's electronic structure.

Caption: Visualization of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Electrostatic Potential (ESP) surface.

Conclusion: From Theory to Application

This guide has provided a comprehensive and scientifically grounded framework for the theoretical investigation of this compound. By following the outlined protocols, researchers can obtain reliable predictions of its structural and electronic properties. This data can be instrumental in:

-

Rational Drug Design: Understanding how the molecule might interact with a biological target and guiding the design of more potent and selective analogs.

-

Materials Science: Predicting the solid-state packing and electronic properties of materials derived from this molecule.

-

Reaction Mechanism Studies: Providing insights into the reactivity of the diamine and difluorophenyl moieties.

The integration of theoretical calculations into the research and development workflow is no longer a niche specialty but a cornerstone of modern molecular science. The principles and protocols detailed herein provide a robust starting point for unlocking the full potential of this compound.

References

- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.

- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (2003). Ab Initio Molecular Orbital Theory. Wiley.

- Jensen, F. (2017).

- Leach, A. R. (2001). Molecular Modelling: Principles and Applications.

- Parr, R. G., & Yang, W. (1994). Density-Functional Theory of Atoms and Molecules. Oxford University Press.

- Young, D. C. (2001). Computational Chemistry: A Practical Guide for Applying Techniques to Real-World Problems. Wiley.

-

ResearchGate. (2024). Basis set and methods for organic molecules. Retrieved from [Link]

-

Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Retrieved from [Link]

-

Wavefunction, Inc. (n.d.). Selecting a Model. Retrieved from [Link]

-

Wikipedia. (2023). Basis set (chemistry). Retrieved from [Link]

-

ACS Publications. (2002). Computational Studies of Aliphatic Amine Basicity. Retrieved from [Link]

-

ResearchGate. (2015). The effects of fluorine-substituted benzene rings in dimeric liquid crystal compounds: A DFT study. Retrieved from [Link]

-

SCIRP. (n.d.). Application of Hartree-Fock Method for Modeling of Bioactive Molecules Using SAR and QSPR. Retrieved from [Link]

-

ACS Publications. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]

Sources

- 1. CAS 1033225-44-3 | this compound - Synblock [synblock.com]

- 2. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 3. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of Hartree-Fock Method for Modeling of Bioactive Molecules Using SAR and QSPR [scirp.org]

- 6. downloads.wavefun.com [downloads.wavefun.com]

- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

electronic properties of N1-(2,6-difluorophenyl)benzene-1,2-diamine

An In-Depth Technical Guide to the Electronic Properties of N1-(2,6-difluorophenyl)benzene-1,2-diamine

Abstract

This compound is a fluorinated aromatic amine with significant potential in materials science and medicinal chemistry. The strategic introduction of a 2,6-difluorophenyl moiety is anticipated to modulate the electronic landscape of the parent benzene-1,2-diamine core, influencing its charge transport characteristics, reactivity, and intermolecular interactions. This technical guide provides a comprehensive framework for understanding and evaluating the core electronic properties of this molecule. It outlines a robust synthetic pathway, details rigorous computational methodologies for predicting key electronic parameters, and presents self-validating experimental protocols for their empirical verification. This document is intended for researchers and professionals in chemical synthesis, materials development, and drug discovery, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Role of Fluorination in Aromatic Diamines

Benzene-1,2-diamine and its derivatives are fundamental building blocks in a myriad of applications, including the synthesis of pharmaceuticals, high-performance polymers, and organic electronic materials. The electronic properties of these molecules, particularly the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are paramount in dictating their function.

The introduction of fluorine atoms onto the aromatic framework is a well-established strategy for tuning molecular electronic properties. Due to its extreme electronegativity, fluorine exerts a powerful inductive electron-withdrawing effect. When appended to an aromatic ring, this effect typically leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. Studies on analogous difluorinated compounds have shown that substitution on a phenyl ring attached to a core structure can significantly lower the LUMO energy, which is a critical factor for improving electron injection and transport in organic electronic devices[1]. Consequently, this compound (Figure 1) is a compound of considerable interest.

This guide provides a predictive analysis of its electronic characteristics, grounded in established computational theory, and lays out the experimental workflows required to validate these predictions.

Figure 1: Chemical Structure of this compound

-

Molecular Weight: 220.22 g/mol [2]

Synthesis and Structural Verification

A reliable supply of high-purity material is the bedrock of any accurate electronic property investigation. A plausible and efficient two-step synthetic route can be adapted from established methodologies for synthesizing N-substituted phenylenediamines[4]. The proposed pathway involves a nucleophilic aromatic substitution (SNAr) reaction followed by a catalytic reduction.

Proposed Synthetic Workflow